2-(5-Chloro-2-fluorophenyl)propan-2-ol
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Overview
Description
2-(5-Chloro-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 5-chloro-2-fluorobenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 2-(5-Chloro-2-fluorophenyl)propan-2-one.
Reduction: 2-(5-Chloro-2-fluorophenyl)propane.
Substitution: 2-(5-Methoxy-2-fluorophenyl)propan-2-ol or 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol.
Scientific Research Applications
2-(5-Chloro-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)propan-2-ol
- 2-(5-Chloro-2-fluorophenyl)ethanol
- 2-(5-Chloro-2-fluorophenyl)propan-1-ol
Uniqueness
2-(5-Chloro-2-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClFO |
---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 |
InChI Key |
HVUZXGQEIPOEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)F)O |
Origin of Product |
United States |
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